4-Hydroxy-4-(nitromethyl)hexan-3-one
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Overview
Description
4-Hydroxy-4-(nitromethyl)hexan-3-one is an organic compound with the molecular formula C7H13NO4 It is a derivative of hexanone, featuring both a hydroxy group and a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(nitromethyl)hexan-3-one typically involves the nitration of 4-hydroxyhexan-3-one. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitromethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(nitromethyl)hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of 4-oxo-4-(nitromethyl)hexan-3-one
Reduction: Formation of 4-hydroxy-4-(aminomethyl)hexan-3-one
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy-4-(nitromethyl)hexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(nitromethyl)hexan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitromethyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyhexan-3-one: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-4-(aminomethyl)hexan-3-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4-Hydroxy-4-(nitromethyl)hexan-3-one is unique due to the presence of both a hydroxy group and a nitromethyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Properties
CAS No. |
920269-17-6 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-hydroxy-4-(nitromethyl)hexan-3-one |
InChI |
InChI=1S/C7H13NO4/c1-3-6(9)7(10,4-2)5-8(11)12/h10H,3-5H2,1-2H3 |
InChI Key |
FWPGLLKMYPLYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC)(C[N+](=O)[O-])O |
Origin of Product |
United States |
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